(2-Cyanopyridin-3-yl)zinc bromide
CAS No.: 1226800-07-2
Cat. No.: VC11686470
Molecular Formula: C6H3BrN2Zn
Molecular Weight: 248.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226800-07-2 |
|---|---|
| Molecular Formula | C6H3BrN2Zn |
| Molecular Weight | 248.4 g/mol |
| IUPAC Name | bromozinc(1+);3H-pyridin-3-ide-2-carbonitrile |
| Standard InChI | InChI=1S/C6H3N2.BrH.Zn/c7-5-6-3-1-2-4-8-6;;/h1-2,4H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | BNKLSJZZTCIIJH-UHFFFAOYSA-M |
| SMILES | C1=C[C-]=C(N=C1)C#N.[Zn+]Br |
| Canonical SMILES | C1=C[C-]=C(N=C1)C#N.[Zn+]Br |
Introduction
Structural and Chemical Properties
(2-Cyanopyridin-3-yl)zinc bromide belongs to the organozinc family, characterized by a zinc center bonded to a bromine atom and a 2-cyanopyridin-3-yl group. The cyanopyridine moiety enhances electrophilicity at the zinc center, promoting reactivity in nucleophilic substitutions and cross-coupling reactions. The compound’s stability in tetrahydrofuran (THF) and etheric solvents makes it suitable for low-temperature reactions, while its air- and moisture-sensitive nature necessitates inert handling conditions .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₃BrN₂Zn |
| Molecular Weight | 260.39 g/mol |
| Solubility | THF, Diethyl Ether |
| Stability | Air- and moisture-sensitive |
| Reactivity | Participates in transmetalation |
Synthesis and Characterization
Preparation Methods
The synthesis typically involves the reaction of 2-cyanopyridine with zinc bromide under controlled conditions. A representative protocol involves:
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Lithiation: Treating 2-cyanopyridine with lithium diisopropylamide (LDA) at -78°C to generate the lithiated intermediate.
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Transmetalation: Adding anhydrous ZnBr₂ to form the organozinc compound .
Table 2: Synthetic Conditions and Yields
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Lithiation | LDA, THF | -78 | 85–90 |
| Quenching | ZnBr₂ | 0–25 | 78–82 |
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): H NMR spectra show downfield shifts for pyridinyl protons (δ 8.2–8.5 ppm) due to electron-withdrawing effects of the cyano group .
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Mass Spectrometry: ESI-HRMS confirms the molecular ion peak at m/z 259.92 (calculated for C₆H₃BrN₂Zn: 259.89) .
Mechanistic Insights in Cross-Coupling Reactions
The compound participates in palladium-catalyzed Suzuki-Miyaura and Negishi couplings via a transmetalation mechanism:
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Oxidative Addition: Pd⁰ reacts with an aryl halide to form a PdII complex.
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Transmetalation: (2-Cyanopyridin-3-yl)zinc bromide transfers its organic group to PdII, forming a PdII-aryl intermediate.
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Reductive Elimination: The PdII intermediate releases the biaryl product, regenerating Pd⁰ .
This pathway is critical for constructing conjugated systems in pharmaceuticals like loratadine intermediates .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The reagent is pivotal in synthesizing 8-chloro-11-(1-methylpiperidine-4-methylene)-6,11-dihydro-5H-benzo cyclohepta[1,2-b]pyridine, a loratadine precursor. Key advantages include:
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Metal-free conditions: Avoids residual heavy metals in final products .
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High regioselectivity: The cyanopyridinyl group directs coupling to specific positions .
Heterocyclic Compound Synthesis
Reactions with electrophiles yield pyridine-fused heterocycles, such as:
Table 3: Bioactive Molecules Synthesized Using (2-Cyanopyridin-3-yl)zinc Bromide
| Product | Biological Activity | IC₅₀ (μM) |
|---|---|---|
| Quinolin-3-yl derivative | Pim-1 kinase inhibition | 6.95 |
| Loratadine intermediate | Antihistamine | N/A |
Industrial and Catalytic Applications
Scalable Manufacturing
The compound’s compatibility with continuous flow systems enables large-scale production of:
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Agrochemicals: Herbicides with pyridine backbones.
Catalysis
Zinc-mediated degradation of azo dyes demonstrates its potential in environmental remediation, though this application remains exploratory .
Comparative Analysis with Related Reagents
Table 4: Reactivity of Organozinc Halides
| Reagent | Reactivity | Stability | Cost |
|---|---|---|---|
| (2-Cyanopyridin-3-yl)ZnBr | High | Moderate | High |
| (2-Cyanopyridin-3-yl)ZnCl | Moderate | High | Moderate |
| Phenylzinc bromide | Low | Low | Low |
The bromide variant offers superior leaving-group ability compared to chloride analogs, accelerating transmetalation .
Future Research Directions
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